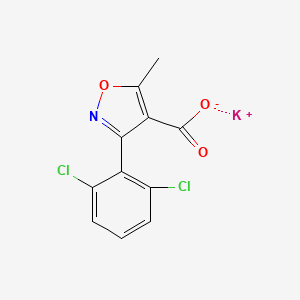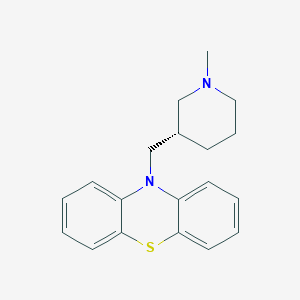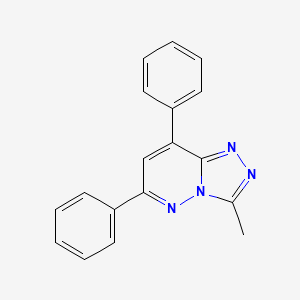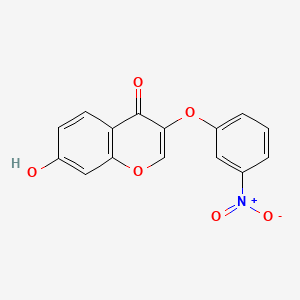
4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-nitrophenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-nitrophenoxy)- is a synthetic organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a benzopyran core structure with a hydroxy group at the 7th position and a nitrophenoxy group at the 3rd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-nitrophenoxy)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-hydroxy-4H-1-benzopyran-4-one and 3-nitrophenol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sulfuric acid or hydrochloric acid.
Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxy group of 7-hydroxy-4H-1-benzopyran-4-one reacts with the nitrophenol to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-nitrophenoxy)- can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions to achieve high yields and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions
4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-nitrophenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 7-hydroxy-3-(3-aminophenoxy)-4H-1-benzopyran-4-one.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: 7-hydroxy-3-(3-aminophenoxy)-4H-1-benzopyran-4-one.
Substitution: Various substituted benzopyran derivatives.
Aplicaciones Científicas De Investigación
4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-nitrophenoxy)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for specific receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer, anti-inflammatory, and antimicrobial properties.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-nitrophenoxy)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various cellular pathways, such as signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenyl)-: This compound has a methoxy group instead of a nitro group, leading to different chemical and biological properties.
4H-1-Benzopyran-4-one, 7-hydroxy-3-(2-hydroxyphenyl)-: The presence of a hydroxy group at the 2nd position of the phenyl ring results in distinct reactivity and applications.
4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxyphenyl)-3,7-dimethoxy-:
Uniqueness
4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-nitrophenoxy)- is unique due to the presence of the nitrophenoxy group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
137988-03-5 |
|---|---|
Fórmula molecular |
C15H9NO6 |
Peso molecular |
299.23 g/mol |
Nombre IUPAC |
7-hydroxy-3-(3-nitrophenoxy)chromen-4-one |
InChI |
InChI=1S/C15H9NO6/c17-10-4-5-12-13(7-10)21-8-14(15(12)18)22-11-3-1-2-9(6-11)16(19)20/h1-8,17H |
Clave InChI |
QLRUHMDJMHCUJH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC2=COC3=C(C2=O)C=CC(=C3)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


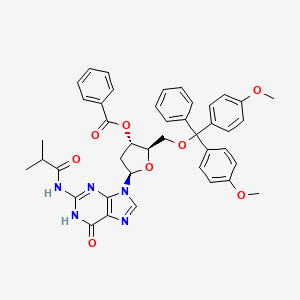
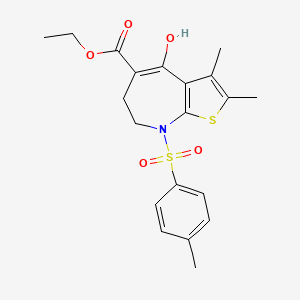

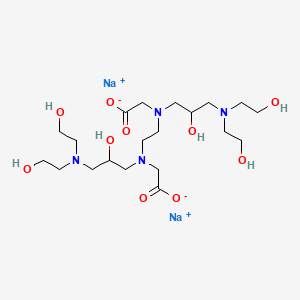

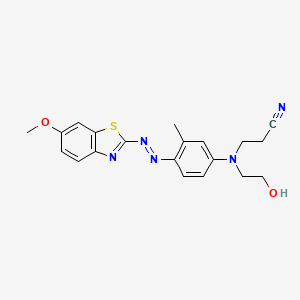
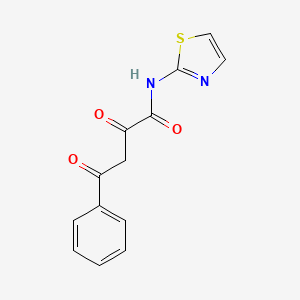
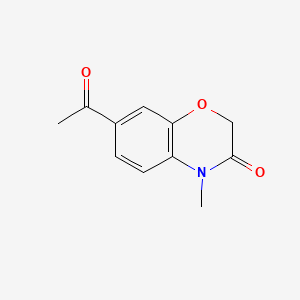

![N,N-bis[(4-chlorophenyl)methyl]-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine;(E)-but-2-enedioic acid](/img/structure/B12709234.png)
